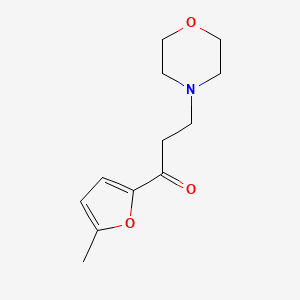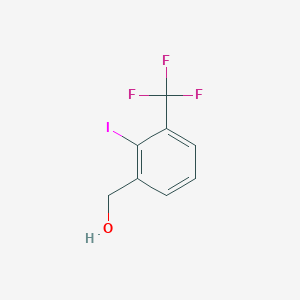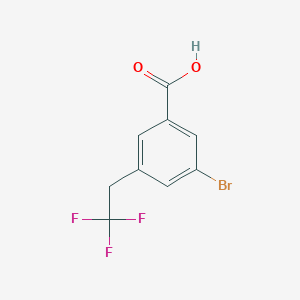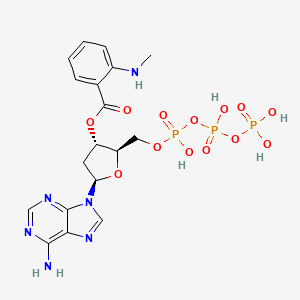
3'-O-(N-Methylanthraniloyl)-dATP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-O-(N-Methylanthraniloyl)-dATP is a fluorescently labeled nucleotide analog. It is commonly used in biochemical and molecular biology research to study nucleotide-protein interactions. The compound is particularly valuable due to its ability to emit fluorescence, which allows researchers to track and analyze various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-(N-Methylanthraniloyl)-dATP involves the esterification of the ribose moiety of deoxyadenosine triphosphate (dATP) with N-methylanthranilic acid. This process typically requires the use of specific reagents and conditions to ensure the successful attachment of the fluorescent label. The reaction is carried out under controlled conditions to maintain the integrity of the nucleotide and the fluorescent label.
Industrial Production Methods
Industrial production of 3’-O-(N-Methylanthraniloyl)-dATP follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is typically produced in aqueous solutions and stored under specific conditions to maintain its stability and fluorescence properties .
Chemical Reactions Analysis
Types of Reactions
3’-O-(N-Methylanthraniloyl)-dATP can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the fluorescent properties of the compound.
Substitution: The compound can participate in substitution reactions, where the N-methylanthraniloyl group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized nucleotide analogs, while substitution reactions can yield a variety of modified nucleotides with different functional groups .
Scientific Research Applications
3’-O-(N-Methylanthraniloyl)-dATP is widely used in scientific research due to its unique properties:
Chemistry: It is used to study the kinetics and mechanisms of nucleotide-protein interactions.
Biology: The compound is employed in fluorescence-based assays to track and analyze cellular processes.
Medicine: It is used in drug discovery and development to study the interactions between nucleotides and potential therapeutic targets.
Industry: The compound is used in various industrial applications, including the development of diagnostic tools and biosensors
Mechanism of Action
The mechanism of action of 3’-O-(N-Methylanthraniloyl)-dATP involves its ability to bind to specific proteins and emit fluorescence. The fluorescent label allows researchers to track the interactions between the nucleotide and its target proteins. The compound can also participate in various biochemical reactions, providing insights into the molecular pathways involved .
Comparison with Similar Compounds
3’-O-(N-Methylanthraniloyl)-dATP is unique due to its specific fluorescent properties and its ability to interact with a wide range of proteins. Similar compounds include:
2’-O-(N-Methylanthraniloyl)-dATP: Another fluorescently labeled nucleotide analog with similar properties.
3’-O-(N-Methylanthraniloyl)-GTP: A guanosine triphosphate analog with a similar fluorescent label.
2’-O-(N-Methylanthraniloyl)-GTP: Another guanosine triphosphate analog with similar properties
These compounds share similar applications and mechanisms of action but differ in their specific nucleotide bases and fluorescent properties.
Properties
Molecular Formula |
C18H23N6O13P3 |
|---|---|
Molecular Weight |
624.3 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 2-(methylamino)benzoate |
InChI |
InChI=1S/C18H23N6O13P3/c1-20-11-5-3-2-4-10(11)18(25)35-12-6-14(24-9-23-15-16(19)21-8-22-17(15)24)34-13(12)7-33-39(29,30)37-40(31,32)36-38(26,27)28/h2-5,8-9,12-14,20H,6-7H2,1H3,(H,29,30)(H,31,32)(H2,19,21,22)(H2,26,27,28)/t12-,13+,14+/m0/s1 |
InChI Key |
ALFDGDVXGBEMIN-BFHYXJOUSA-N |
Isomeric SMILES |
CNC1=CC=CC=C1C(=O)O[C@H]2C[C@@H](O[C@@H]2COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N3C=NC4=C(N=CN=C43)N |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)OC2CC(OC2COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N3C=NC4=C(N=CN=C43)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


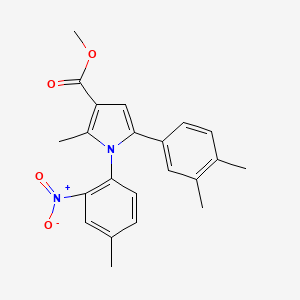



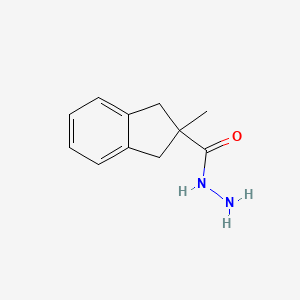
![[2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B15205638.png)
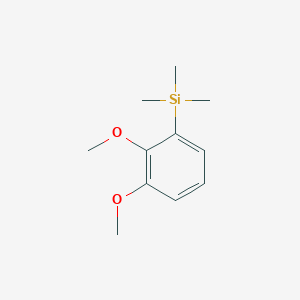
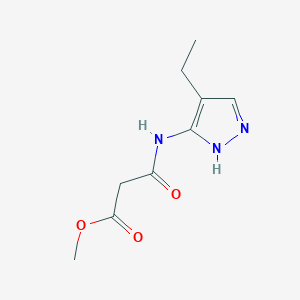
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-ylamine](/img/structure/B15205651.png)
![(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-acetonitrile](/img/structure/B15205656.png)
